molecular formula C12H13NO B2535674 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one CAS No. 1309976-03-1

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Cat. No.: B2535674
CAS No.: 1309976-03-1
M. Wt: 187.242
InChI Key: FZHZFMRSFCPKTK-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO. It belongs to the class of quinolin-2-ones, which are known for their diverse biological and pharmaceutical activities. This compound is characterized by the presence of three methyl groups at positions 3, 6, and 7 on the quinoline ring, and a carbonyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the quinoline ring system.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.

    Substitution: The methyl groups on the quinoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Exhibits unique biological activities.

Uniqueness

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one is unique due to the presence of three methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3,6,7-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZFMRSFCPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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